molecular formula C18H18N2O6S B6413376 2-Nitro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% CAS No. 1261941-87-0

2-Nitro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%

Cat. No. B6413376
CAS RN: 1261941-87-0
M. Wt: 390.4 g/mol
InChI Key: INNYOKTVWCAAHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid (2-N4PPSBA) is a compound that has been studied for its potential applications in the field of scientific research. It is a nitrobenzoic acid derivative with a piperidin-1-ylsulfonyl group attached to the phenyl ring of the benzoic acid. 2-N4PPSBA is a white crystalline solid that is soluble in water and organic solvents, making it a suitable compound for various laboratory experiments.

Scientific Research Applications

2-Nitro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has been used in scientific research for various purposes, such as the preparation of pharmaceuticals, the synthesis of other compounds, and the study of enzyme inhibition. It has also been studied for its potential applications in the fields of biochemistry and physiology.

Mechanism of Action

2-Nitro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% is believed to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and cyclin-dependent kinase (CDK). It is thought to do so by binding to the active sites of these enzymes, thus preventing them from performing their normal functions.
Biochemical and Physiological Effects
2-Nitro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has been studied for its potential effects on biochemical and physiological processes. In vitro studies have shown that it can inhibit the activity of certain enzymes, such as COX-2, LOX, and CDK. It has also been shown to inhibit the activity of certain hormones, such as prostaglandins and leukotrienes.

Advantages and Limitations for Lab Experiments

2-Nitro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has several advantages for use in laboratory experiments. It is a white crystalline solid that is soluble in water and organic solvents, making it easy to work with. It is also relatively stable and has a low toxicity, making it safe to use in experiments. However, it is important to note that 2-Nitro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% is a relatively new compound, and its effects and mechanisms of action are still being studied. As such, its use in experiments should be done with caution.

Future Directions

Given the potential applications of 2-Nitro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% in scientific research, there are several future directions that could be explored. These include further studies on its effects on biochemical and physiological processes, as well as its potential use in the preparation of pharmaceuticals and other compounds. Additionally, further studies could be done to explore the mechanisms of action of 2-Nitro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%, as well as its potential side effects. Finally, further research could be done to investigate the potential uses of 2-Nitro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% in other areas, such as agriculture and food science.

Synthesis Methods

2-Nitro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% can be synthesized through a three-step process. The first step involves the reaction of 4-nitrobenzoic acid and piperidine-1-sulfonyl chloride to form the intermediate 4-(piperidin-1-ylsulfonyl)phenyl nitrobenzoate. The second step involves the reaction of the intermediate with sodium nitrite in the presence of acetic acid to form the desired product, 2-Nitro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%. The third step involves the purification of the product by recrystallization.

properties

IUPAC Name

2-nitro-4-(4-piperidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O6S/c21-18(22)16-9-6-14(12-17(16)20(23)24)13-4-7-15(8-5-13)27(25,26)19-10-2-1-3-11-19/h4-9,12H,1-3,10-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNYOKTVWCAAHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692396
Record name 3-Nitro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261941-87-0
Record name 3-Nitro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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